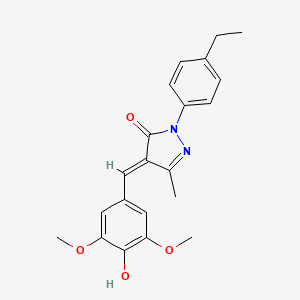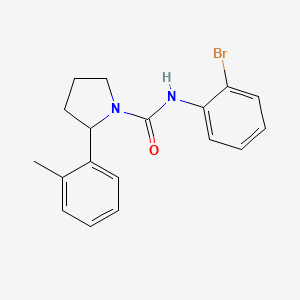![molecular formula C18H22N2O2 B6139911 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as MPP, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. MPP belongs to the family of phenylpropanoid compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is not fully understood, but it is believed to act as an antagonist of the dopamine D2 receptor. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to inhibit the binding of dopamine to the receptor, which leads to a decrease in the activity of the receptor. This decrease in activity has been linked to the various physiological and biochemical effects of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol.
Biochemical and Physiological Effects
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to have various biochemical and physiological effects. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to decrease the release of dopamine in the central nervous system, which has been linked to its antipsychotic effects. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been found to have anti-inflammatory effects and has been used to study the role of inflammation in various diseases. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have neuroprotective effects and has been used to study the role of oxidative stress in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its high affinity for the dopamine D2 receptor. This allows for the selective targeting of this receptor and the study of its effects on various biological systems. However, one of the limitations of using 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is its potential toxicity. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to be toxic to certain cell types, and caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of research is the development of new compounds that have similar pharmacological properties but are less toxic. Another area of research is the study of the effects of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol on different biological systems, such as the immune system and the cardiovascular system. Finally, the use of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in the treatment of various diseases, such as Parkinson's disease, schizophrenia, and Alzheimer's disease, is an area of active research.
Conclusion
In conclusion, 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a synthetic compound that has been widely used in scientific research for its pharmacological properties. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to have various biochemical and physiological effects and has been used to study the role of various receptors and enzymes in different biological systems. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has both advantages and limitations for lab experiments, and caution should be exercised when using this compound. Finally, there are several future directions for the study of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, including the development of new compounds and the use of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol involves the reaction of 2-methoxy-6-nitrophenol with 2-(3-pyridinyl)-1-piperidinecarboxaldehyde in the presence of sodium borohydride. This reaction results in the formation of 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol as a yellow crystalline powder. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its pharmacological properties and has been found to have a wide range of applications in scientific research. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been used as a tool compound to study the role of various receptors and enzymes in different biological systems. 2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to have a high affinity for the dopamine D2 receptor and has been used to study the effects of dopamine on the central nervous system.
Eigenschaften
IUPAC Name |
2-methoxy-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-9-4-6-15(18(17)21)13-20-11-3-2-8-16(20)14-7-5-10-19-12-14/h4-7,9-10,12,16,21H,2-3,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRDCQKVPVYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)
![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)

![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)

![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)